

Preventing crud formation in copper extraction with DEHPA

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Bis(2-ethylhexyl) hydrogen phosphate

Cat. No.: B049445

[Get Quote](#)

Technical Support Center: Copper Extraction with DEHPA

This technical support center provides troubleshooting guidance and frequently asked questions to help researchers, scientists, and drug development professionals prevent and manage crud formation during copper solvent extraction experiments using Di-(2-ethylhexyl)phosphoric acid (DEHPA).

Section 1: Frequently Asked Questions (FAQs)

Q1: What is crud and why is it a problem in copper solvent extraction?

A1: Crud, sometimes called gunk, is a stable solid-stabilized emulsion that forms at the interface between the organic and aqueous phases in a solvent extraction circuit.^[1] It is a complex mixture of the aqueous phase, the organic phase (containing DEHPA and a diluent), fine solid particles, and often entrained air.^{[1][2]} Crud is problematic because it leads to significant operational issues, including the loss of valuable organic extractant, increased phase separation times, and reduced production capacity.^[3] In severe cases, excessive crud can disrupt the entire process, leading to downtime and contamination of the final product.^{[1][2]}

Q2: What are the primary causes of crud formation?

A2: Crud formation is a complex phenomenon with multiple contributing factors.[\[1\]](#) The primary drivers include:

- Fine Suspended Solids: Particles, typically less than 1 micron in size, are a key ingredient for stabilizing the emulsion.[\[2\]](#)[\[4\]](#) These often consist of silica, clays, jarosites, and gypsum.[\[2\]](#)[\[3\]](#)
- Aqueous Phase Chemistry: High pH values, and the presence of certain metallic ions like Fe^{3+} and Mg^{2+} , promote crud formation.[\[3\]](#) Iron can be particularly problematic as it can hydrolyze and polymerize at a pH above 2.5, stabilizing emulsions.[\[3\]](#)
- Organic Phase Composition: The concentration of the extractant and the purity of the diluent can influence crud stability.[\[2\]](#)[\[3\]](#)
- Operational Conditions: High mixing speeds and air entrainment in the mixers can exacerbate the formation of crud.[\[3\]](#)[\[5\]](#)

Q3: How does the aqueous phase pH influence crud formation?

A3: The pH of the aqueous phase is a critical factor. The amount of crud generated tends to increase as the aqueous pH value rises.[\[3\]](#) Conversely, lower pH values can significantly reduce crud formation, with one study noting a minimum crud value at a pH of 1.5.[\[3\]](#)

Maintaining a wash solution pH of less than 2 is also recommended to prevent the precipitation of iron, which is a known contributor to crud.[\[3\]](#)

Q4: What is the role of fine solids in creating crud?

A4: Fine solid particles are considered a key factor for crud formation.[\[2\]](#) These particles, often hydrophilic, accumulate at the oil-water interface and act as a mechanical barrier, preventing the coalescence of emulsified droplets. This leads to the formation of a highly stable emulsion.[\[1\]](#)[\[4\]](#) The main sources of these solids are the pregnant leach solution (PLS), airborne dust, and chemical precipitation within the circuit.[\[2\]](#)[\[6\]](#)

Q5: Can the organic phase composition (DEHPA/diluent concentration) affect crud?

A5: Yes, the organic phase composition plays a role. An increase in the concentration of the extractant (DEHPA) can lead to a greater accumulation of poly-components in the organic phase, which may result in an increased amount of crud.[\[3\]](#) Additionally, the choice of diluent is

important; impure diluents containing unsaturated hydrocarbons can contribute to crud formation.[\[2\]](#)

Q6: What are the consequences of excessive crud buildup?

A6: If left unmanaged, crud can lead to severe operational problems. These include:

- Economic Losses: Significant loss of the organic extractant, which is a major operational cost.[\[3\]\[7\]](#)
- Reduced Efficiency: Slower phase separation times and lower processing capacity.[\[3\]](#)
- Product Contamination: Increased entrainment of the aqueous phase in the organic phase can lead to impurities in the final copper cathode.[\[1\]](#)
- Operational Instability: In extreme cases, crud can cause phase inversion (a "gunk run") or require a complete plant shutdown for manual removal.[\[1\]\[2\]](#)

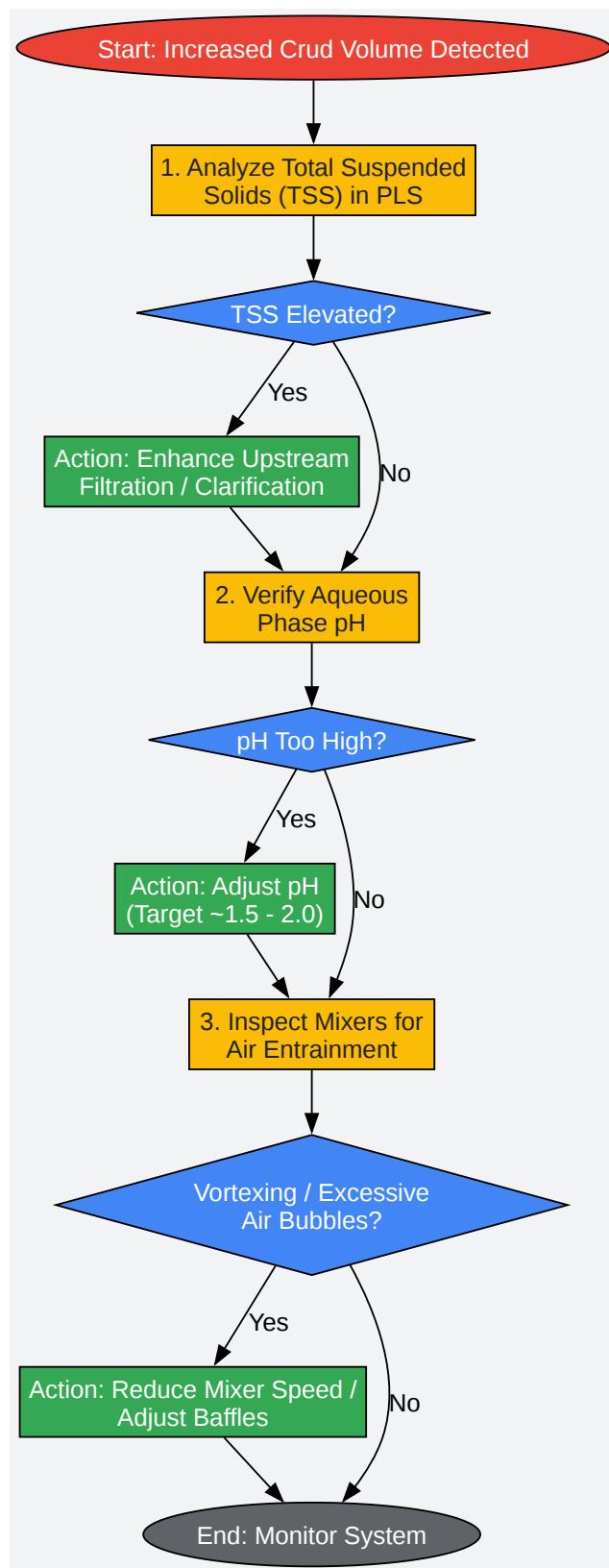
Q7: What is the difference between the prevention and treatment of crud?

A7: Prevention involves proactive measures to minimize crud formation in the first place. This includes clarifying the pregnant leach solution to remove solids, controlling the aqueous pH, and optimizing mixer operations to reduce air entrainment.[\[1\]\[5\]](#) Treatment refers to the reactive process of dealing with crud that has already formed. This typically involves mechanical removal from the settlers followed by a separation process, such as centrifugation, to recover the valuable organic phase from the solid and aqueous components.[\[6\]\[8\]](#)

Section 2: Troubleshooting Guide

Problem: Sudden Increase in Crud Volume

- Symptom: A rapidly growing layer of emulsion is observed at the organic/aqueous interface in the settlers.
- Troubleshooting Workflow:

[Click to download full resolution via product page](#)

Caption: Troubleshooting workflow for a sudden increase in crud.

Problem: Poor Phase Separation / Increased Separation Time

- Symptom: The interface between the organic and aqueous phases is hazy or poorly defined, and it takes significantly longer for the phases to disengage in the settler.
- Possible Causes & Solutions:
 - Initial Crud Formation: This is often the root cause. Refer to the troubleshooting workflow above to address the primary drivers of crud.
 - Excessive Mixer Energy: The mixing speed may be too high, creating a very fine and stable emulsion.
 - Solution: Gradually reduce the mixer speed. The goal is to achieve good mass transfer without over-shearing the phases.
 - Organic Phase Degradation: Over time, the extractant or diluent can degrade, producing surfactants that stabilize emulsions.
 - Solution: Consider implementing a regular "organic wash" with a suitable cleaning solution or establish a bleed stream to gradually replace the degraded organic with a fresh supply.
 - Phase Continuity: Running in "aqueous continuous" mode (where the aqueous phase is the continuous phase in the mixer) can sometimes lead to more stable emulsions and higher organic losses.^[9]
 - Solution: If feasible, adjust the organic-to-aqueous (O/A) ratio in the mixer to favor "organic continuous" operation. An increase in the O/A ratio has been shown to reduce crud formation.^[3]

Section 3: Data Presentation

The following tables summarize quantitative data derived from literature to illustrate key relationships in crud formation.

Table 1: Effect of Aqueous pH on Crud Volume (Based on trends described in literature^[3])

| Aqueous pH | Relative Crud Volume (%) | Copper Extraction (%) |
|------------|--------------------------|-----------------------|
| 1.5 | 0.52 | 92.5 |
| 2.0 | 0.65 | 95.0 |
| 2.5 | 0.80 | 97.1 |
| 3.0 | 0.95 | 98.5 |
| 3.17 | 0.97 | 99.0 |

Table 2: Organic Phase Recovery from Crud via Centrifugation (Based on trends described in literature[3])

| Centrifuge Speed (rpm) | Centrifugation Time (min) | Organic Phase Recovery (%) |
|------------------------|---------------------------|----------------------------|
| 800 | 10 | 75.4 |
| 1000 | 10 | 82.1 |
| 1200 | 10 | 88.2 |
| 1200 | 15 | 89.6 |

Section 4: Experimental Protocols

Protocol 1: Determining the Effect of pH on Crud Formation

- Objective: To identify the optimal aqueous pH that minimizes crud formation while maintaining high copper extraction efficiency.
- Materials: Pregnant Leach Solution (PLS), DEHPA in a suitable diluent (e.g., kerosene), sulfuric acid and sodium hydroxide solutions for pH adjustment, a series of 250 mL separatory funnels, mechanical shaker, pH meter, graduated cylinders.
- Methodology:
 1. Prepare five 100 mL aliquots of PLS.

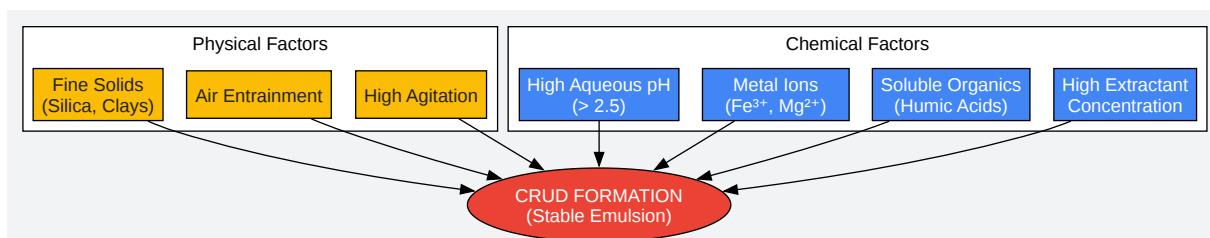
2. Adjust the pH of each aliquot to target values of 1.5, 2.0, 2.5, 3.0, and 3.5, respectively, using the acid/base solutions.[3]
3. Pour each pH-adjusted aqueous solution into a separate separatory funnel.
4. Add 100 mL of the organic phase to each funnel to achieve an O/A ratio of 1:1.
5. Place all funnels on the mechanical shaker and agitate at a constant speed (e.g., 250 rpm) for a fixed time (e.g., 5 minutes).
6. Remove the funnels and allow them to stand undisturbed for a set settling time (e.g., 30 minutes).
7. Carefully measure and record the volume (or height) of the crud layer formed at the interface in each funnel.
8. Drain the aqueous phase (raffinate) from each funnel and retain a sample for copper analysis to determine extraction efficiency.
9. Plot the crud volume and copper extraction percentage against the initial aqueous pH.

Protocol 2: Crud Treatment and Organic Recovery via Centrifugation

- Objective: To determine the optimal speed and time for recovering the organic phase from crud using a laboratory centrifuge.
- Materials: A representative sample of crud harvested from the settler, laboratory centrifuge with appropriate tubes, graduated cylinders.
- Methodology:
 1. Thoroughly mix the bulk crud sample to ensure homogeneity.
 2. Pipette equal, known volumes of crud (e.g., 50 mL) into multiple centrifuge tubes.
 3. Centrifuge sets of tubes at various speeds (e.g., 800, 1000, 1200 rpm) for a fixed time (e.g., 10 minutes).[3]

4. For the most effective speed, run another set of samples for varying times (e.g., 5, 10, 15 minutes).[3]
5. After centrifugation, three distinct layers should be visible: a top organic layer, a bottom solids layer, and a middle aqueous layer.
6. Carefully decant or pipette the clear top organic layer and measure its volume.
7. Calculate the percentage of organic recovery based on the initial estimated organic content of the crud or relative to the maximum recoverable volume.
8. Determine the optimal conditions (speed and time) that yield the highest organic recovery.

Section 5: Visualizations



[Click to download full resolution via product page](#)

Caption: Key physical and chemical factors contributing to crud formation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. saimm.co.za [saimm.co.za]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. orbi.uliege.be [orbi.uliege.be]
- 5. scribd.com [scribd.com]
- 6. WO2002013939A1 - Crud removal system and method for solvent extraction - Google Patents [patents.google.com]
- 7. tandfonline.com [tandfonline.com]
- 8. Copper Crud Treatment from Solvent Extraction (SX) [flottweg.com]
- 9. 911metallurgist.com [911metallurgist.com]
- To cite this document: BenchChem. [Preventing crud formation in copper extraction with DEHPA]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b049445#preventing-crud-formation-in-copper-extraction-with-dehpa]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com